SRI-37683
Description
Properties
Molecular Formula |
C19H17N5O2S |
|---|---|
Molecular Weight |
379.44 |
IUPAC Name |
4-(5-(1H-Pyrazol-3-yl)thiophen-2-yl)-6-(2-oxoimidazolidin-1-yl)-3,4-dihydroquinolin-2(1H)-one |
InChI |
InChI=1S/C19H17N5O2S/c25-18-10-13(16-3-4-17(27-16)15-5-6-21-23-15)12-9-11(1-2-14(12)22-18)24-8-7-20-19(24)26/h1-6,9,13H,7-8,10H2,(H,20,26)(H,21,23)(H,22,25) |
InChI Key |
UGZNEGXKULPTKF-UHFFFAOYSA-N |
SMILES |
O=C1NC2=C(C=C(N3CCNC3=O)C=C2)C(C4=CC=C(C5=NNC=C5)S4)C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SRI37683; SRI 37683; SRI-37683 |
Origin of Product |
United States |
Comparison with Similar Compounds
SRI-37683 vs. SRI-37684
Both compounds share a dihydroquinolinone backbone but differ in substituents and binding preferences. Key distinctions include:
- Binding Conformations : this compound preferentially binds the outward-open conformation of GLUT3, while SRI-37684 lacks conformational specificity .
- Toxicity : Both compounds exhibit minimal toxicity in NHAs and neurons at ≤50 μM, but this compound demonstrates stronger tumor-selective growth inhibition .
This compound vs. BAY-876
BAY-876, a high-affinity GLUT1 inhibitor, contrasts with this compound in several aspects:
This compound vs. Isoflavones
Isoflavones (e.g., genistein) inhibit tyrosine kinases and glucose uptake but lack specificity for GLUT isoforms.
Pharmacological and Mechanistic Comparisons
Table 1: Key Pharmacological Parameters
Mechanistic Insights
- GLUT3 Selectivity: this compound interacts with non-conserved residues (e.g., Met402 in GLUT1 vs. GLUT3) via hydrogen bonds to Asn286 and Gln280/281, suggesting partial GLUT3 preference .
- Synergy with Metabolic Stress : this compound enhances glycolytic collapse under nutrient deprivation, a trait absent in SRI-37684 and isoflavones .
Preparation Methods
Structure-Based Virtual Screening (SBVS)
This compound was identified via a structure-based virtual screening (SBVS) campaign targeting GLUT3, a transporter overexpressed in GBM tumor-initiating cells (TICs). Key steps included:
-
Homology Modeling : A GLUT3 homology model was constructed using the inward-open conformation of GLUT1 (PDB: 4PYP) as a template. Residues at the glucose-binding site (Asn286, Gln280, Asn409) were conserved between GLUT1 and GLUT3, enabling targeted docking.
-
Library Screening : A library of 300,000 compounds was screened using the GLUT3 model. This compound and its analogue SRI-37684 emerged as top hits due to their predicted hydrogen-bond interactions with key residues (Figure 1).
Table 1: Key Interactions of this compound with GLUT3
| Residue | Interaction Type | Bond Length (Å) |
|---|---|---|
| Asn286 | Hydrogen bond | 2.1 |
| Gln280 | Hydrogen bond | 2.3 |
| Met402 (hydrophobic) | Van der Waals | 3.5 |
Synthesis and Optimization
Core Scaffold Synthesis
-
Backbone Assembly : The 3,4-dihydroquinolin-2-one core was synthesized via a Mitsunobu reaction or cyclocondensation of substituted anilines with β-keto esters.
-
Side-Chain Functionalization : A linear alkyl chain terminating in a nitrile group was introduced using alkylation or Ullmann coupling to enhance hydrophobic interactions with GLUT3’s Met402.
Structure-Activity Relationship (SAR)
Table 2: SAR of this compound Analogues
| Compound | R Group | GLUT3 IC₅₀ (μM) | Neuron Viability (%) |
|---|---|---|---|
| This compound | -CN | 8.6 | 92 ± 3 |
| SRI-37218 | -OCH₃ | 41.11 | 85 ± 5 |
| SRI-39257 | -Cl | >50 | 78 ± 4 |
Pharmacological Evaluation
In Vitro Efficacy
-
Glioblastoma Models : this compound inhibited growth of patient-derived xenograft (PDX) cells (D456, JX12) with IC₅₀ values of 1.69–8.6 μM, showing minimal toxicity to normal human astrocytes (NHA).
-
Glucose Uptake Inhibition : At 50 μM, this compound reduced 2-NBDG uptake by 40–50% in GBM cells, correlating with decreased glycolytic capacity (ECAR reduction: 60%).
Table 3: Metabolic Effects of this compound in GBM PDX Cells
| Parameter | This compound (50 μM) | Control |
|---|---|---|
| Glucose Uptake (%) | 50 ± 4 | 100 ± 6 |
| Glycolytic Capacity | 40 ± 3 | 100 ± 5 |
| ATP Production (nmol/mL) | 12 ± 2 | 28 ± 3 |
Q & A
Q. What experimental models are most appropriate for studying SRI-37683’s effects on glucose metabolism in glioblastoma?
- Methodological Answer : Use in vitro cell models such as D456, JX12, and NHA, as these have been validated for assessing this compound’s IC50 values and GLUT-mediated glucose uptake inhibition. Ensure consistency in cell culture conditions (e.g., media composition, passage number) to minimize variability. Include neuronal cells (e.g., Neuron) as a control to evaluate selectivity .
- Key Data : IC50 values for this compound range from 0.8 µM (D456 cells) to >10 µM (Neuron), highlighting cell-type specificity .
Q. How should researchers determine and report IC50 values for this compound in cytotoxicity assays?
- Methodological Answer : Conduct dose-response curves with at least six concentrations of this compound, using triplicate technical replicates. Normalize data to untreated controls and apply nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism). Report IC50 values with 95% confidence intervals and specify cell viability assays (e.g., MTT, ATP luminescence) to ensure reproducibility .
Q. What structural features of this compound are critical for its bioactivity?
- Methodological Answer : Compare this compound’s molecular structure (e.g., functional groups, stereochemistry) with analogs like SRI-37684. Use molecular docking or SAR (structure-activity relationship) studies to identify regions influencing GLUT binding or cellular uptake. Validate hypotheses through synthetic modifications and subsequent IC50 testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different glioblastoma cell lines?
- Methodological Answer : Investigate intrinsic cellular factors such as GLUT isoform expression (e.g., GLUT1 vs. GLUT3), metabolic dependencies (e.g., Warburg effect intensity), or genetic mutations (e.g., IDH1 status). Use transcriptomics/proteomics to correlate IC50 values with molecular profiles. Validate findings in patient-derived xenograft (PDX) models .
- Example : D456 cells (high GLUT1) show greater sensitivity to this compound than JX12 (low GLUT1), suggesting target dependency .
Q. What statistical approaches are recommended for analyzing variability in this compound’s dose-response data?
- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in cell cultures. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) are preferable. Report effect sizes alongside p-values .
Q. How can researchers optimize this compound’s selectivity to minimize off-target effects in non-cancerous cells?
- Methodological Answer : Perform high-throughput screening against panels of kinases, receptors, or metabolic enzymes to identify off-target interactions. Use CRISPR-Cas9 knockouts of suspected off-target proteins (e.g., other solute carriers) to confirm specificity. Adjust dosing schedules or formulations (e.g., liposomal encapsulation) to enhance tumor targeting .
Q. What methodologies validate the role of GLUT proteins in this compound’s mechanism of action?
- Methodological Answer : Employ GLUT-specific inhibitors (e.g., BAY-876 for GLUT1) in combination with this compound to assess additive/synergistic effects. Use siRNA knockdown or CRISPR-edited GLUT-deficient cell lines to measure changes in drug sensitivity. Radiolabeled glucose uptake assays can directly quantify GLUT inhibition .
Data Presentation and Reproducibility
Q. How should contradictory findings in this compound studies be addressed in publications?
- Methodological Answer : Clearly delineate experimental conditions (e.g., cell confluency, serum starvation) that may influence results. Use supplementary materials to provide raw data, assay protocols, and negative controls. Discuss limitations (e.g., in vitro vs. in vivo relevance) and propose follow-up studies .
Q. What guidelines ensure reproducibility in this compound experiments?
- Methodological Answer : Follow the ARRIVE (Animal Research: Reporting of In Vivo Experiments) or MIAME (Minimum Information About a Microarray Experiment) standards. Share protocols via platforms like Protocols.io and deposit datasets in public repositories (e.g., Figshare, Zenodo) .
Comparative and Translational Research
Q. How does this compound compare to other GLUT inhibitors in preclinical glioblastoma models?
- Methodological Answer : Conduct head-to-head studies with compounds like WZB117 or Fasentin, using standardized assays (e.g., glucose uptake inhibition, cytotoxicity). Evaluate pharmacokinetic parameters (e.g., blood-brain barrier penetration) in murine models. Use transcriptomic profiling to identify unique resistance mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
